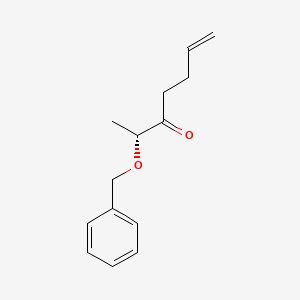
(2R)-2-(Benzyloxy)hept-6-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Benzyloxy)hept-6-en-3-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a benzyloxy group attached to the second carbon of the hept-6-en-3-one backbone, with the (2R) configuration indicating the specific stereochemistry of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Benzyloxy)hept-6-en-3-one can be achieved through several synthetic routes. One common method involves the alkylation of a suitable enone precursor with benzyl alcohol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution to form the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(Benzyloxy)hept-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It may be used in the production of specialty chemicals, fragrances, or materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Benzyloxy)hept-6-en-3-one depends on its specific interactions with molecular targets. In biochemical contexts, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification. The exact pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(Benzyloxy)hept-6-en-2-one: Similar structure but with a different position of the carbonyl group.
(2R)-2-(Benzyloxy)hex-6-en-3-one: Similar structure but with a shorter carbon chain.
(2R)-2-(Benzyloxy)hept-5-en-3-one: Similar structure but with a different position of the double bond.
Uniqueness
(2R)-2-(Benzyloxy)hept-6-en-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its benzyloxy group and enone moiety make it a versatile intermediate for various synthetic applications.
Propiedades
Número CAS |
827308-15-6 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(2R)-2-phenylmethoxyhept-6-en-3-one |
InChI |
InChI=1S/C14H18O2/c1-3-4-10-14(15)12(2)16-11-13-8-6-5-7-9-13/h3,5-9,12H,1,4,10-11H2,2H3/t12-/m1/s1 |
Clave InChI |
XUIBVOMUDGAHPI-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C(=O)CCC=C)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)CCC=C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
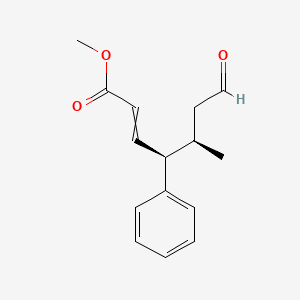
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)
![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
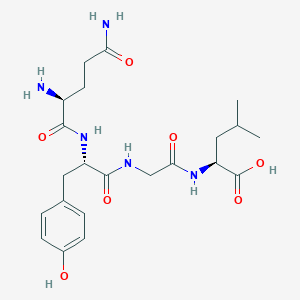
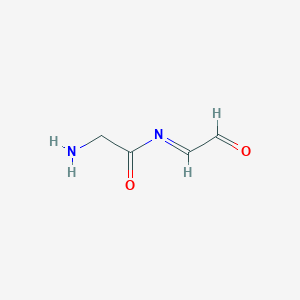
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
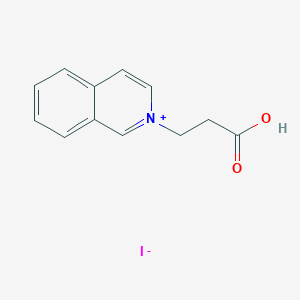
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
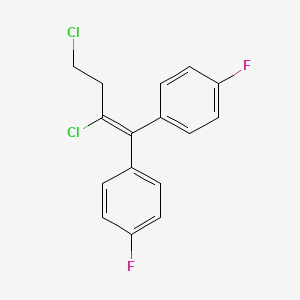
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
